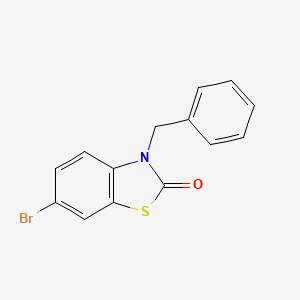

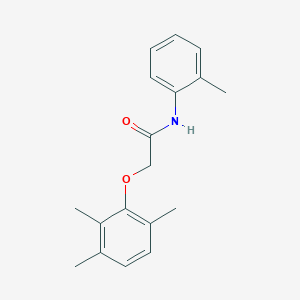

![molecular formula C13H16N4O3 B5636902 5-({[6-(methoxymethyl)pyrimidin-4-yl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5636902.png)

5-({[6-(methoxymethyl)pyrimidin-4-yl]amino}methyl)-N-methyl-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidinyl-furamide derivatives typically involves several steps, including the Mitsunobu reaction, which is an efficient method for introducing arylaminomethyl groups into furo[2,3-d]pyrimidines. For instance, V. Masevičius et al. (2012) developed an efficient synthesis method for 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines through the Mitsunobu reaction, highlighting the influence of substituents in the arylamine moiety on the reaction outcomes (Masevičius, Petraitytė, & Tumkevičius, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidinyl-furamide derivatives reveals significant insights into their electronic and spatial configuration. Studies such as those by Jorge Trilleras et al. (2009) on isostructural pyrimidine derivatives emphasize the planarity of the pyrimidine rings and the displacement of ring-substituent atoms, which provide evidence for polarization of the electronic structures. These studies contribute to understanding the molecular basis of the compound's reactivity and interactions (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

The chemical reactivity of "5-({[6-(methoxymethyl)pyrimidin-4-yl]amino}methyl)-N-methyl-2-furamide" is influenced by its functional groups and molecular structure. The presence of the methoxymethyl and furamide groups suggests potential reactivity towards nucleophilic substitutions, condensation reactions, and hydrogen bonding capabilities. The study on the synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines by Wagner et al. (1993) demonstrates the variety of reactions pyrimidine derivatives can undergo, including cyclization and substitution reactions, which are relevant for the synthesis and modification of the compound (Wagner, Vieweg, & Leistner, 1993).

Physical Properties Analysis

The physical properties of pyrimidinyl-furamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. Research by A. Yépes et al. (2012) on related nitrosopyrimidine compounds provides valuable data on their crystal and molecular structures, which can be extrapolated to understand the physical characteristics of "5-({[6-(methoxymethyl)pyrimidin-4-yl]amino}methyl)-N-methyl-2-furamide" (Yépes, Palma, Marchal, Cobo, & Glidewell, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are fundamental aspects of the compound's application in synthesis and drug design. For example, the synthesis and antimicrobial activity study of thieno[2,3-d]pyrimidinones by Chambhare et al. (2003) illustrates the methodology for assessing the chemical properties and potential biological activities of pyrimidine derivatives (Chambhare, Khadse, Bobde, & Bahekar, 2003).

properties

IUPAC Name |

5-[[[6-(methoxymethyl)pyrimidin-4-yl]amino]methyl]-N-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-14-13(18)11-4-3-10(20-11)6-15-12-5-9(7-19-2)16-8-17-12/h3-5,8H,6-7H2,1-2H3,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJNOJUNPAKQGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CNC2=NC=NC(=C2)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-({[6-(methoxymethyl)pyrimidin-4-yl]amino}methyl)-N-methyl-2-furamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-chloro-3-fluorobenzoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636819.png)

![[1-(3,4-dimethoxybenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5636834.png)

![[2-(4-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5636840.png)

![N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5636842.png)

![1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol](/img/structure/B5636851.png)

![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[3-(4-fluorophenyl)propyl]piperidin-4-amine](/img/structure/B5636879.png)

![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5636888.png)

![3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5636896.png)

![2-ethyl-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5636905.png)